abc99 -

abc99

Catalog Number: EVT-3163334
CAS Number:
Molecular Formula: C22H21ClN4O5
Molecular Weight: 456.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
ABC99 is an N-hydroxyhydantoin (NHH) carbamate that inhibits the Wnt-deacylating enzyme NOTUM (IC50 = 13 nM). It preserves Wnt3A signaling in the presence of NOTUM (EC50 = 89 nM in a cell-based reporter assay).

Source and Classification

ABC99 is classified as a Notum inhibitor, belonging to the broader category of small-molecule inhibitors. It was identified through structural studies aimed at discovering new inhibitors for Notum, which plays a crucial role in the modulation of Wnt signaling, a pathway integral to cell proliferation and differentiation . The compound's development was guided by structure-activity relationship studies, which helped optimize its efficacy and selectivity.

Synthesis Analysis

The synthesis of ABC99 involves two primary methods:

  1. Activated Amide Coupling Reaction: This method combines an aminoheterocycle with 2-phenoxyacetic acid, facilitating the formation of the amide bond necessary for ABC99's structure.
  2. Nucleophilic Substitution Reaction: In this approach, 2-chloroacetamide reacts with the relevant phenoxide to yield the desired compound .

Both synthesis routes are designed to enhance the potency and selectivity of ABC99 against Notum while ensuring adequate metabolic stability. The synthesis parameters include temperature control, reaction time, and pH optimization, which are critical for achieving high yields and purity levels.

Molecular Structure Analysis

ABC99's molecular structure features a distinctive arrangement that allows it to effectively interact with the active site of Notum. The compound exhibits a hydrophobic core that fits into the large active site pocket of Notum, which is approximately 380 ų in size. The structure includes:

  • Catalytic Triad: Composed of serine, histidine, and aspartate residues (Ser232, His389, Asp340), essential for enzymatic activity.
  • Hydrophobic Binding Pocket: Accommodates extended carbon chains up to C8–10, with flexibility allowing for various structural conformations .

The ability of ABC99 to adopt different conformations enhances its binding affinity and specificity towards Notum.

Chemical Reactions Analysis

ABC99 primarily functions through its interaction with Notum, leading to the inhibition of its carboxylesterase activity. The compound has been shown to preserve Wnt signaling in biological systems by preventing Notum from deacylating Wnt proteins. Key parameters observed during chemical reaction analyses include:

  • Inhibition Potency: ABC99 demonstrates a low half-maximal inhibitory concentration (IC50) value, indicating strong inhibitory effects on Notum.
  • Selectivity Profile: It shows minimal cross-reactivity with other serine hydrolases, confirming its specificity .

The reactions involving ABC99 are typically assessed using biochemical assays that measure changes in Wnt signaling activity.

Mechanism of Action

The mechanism by which ABC99 exerts its effects involves binding to the active site of Notum, thus blocking substrate access and preventing enzymatic activity. This inhibition leads to:

  • Enhanced Wnt Signaling: By inhibiting Notum, ABC99 allows for increased levels of Wnt proteins, promoting cellular proliferation and differentiation.
  • Regulation of Neurogenesis: In vivo studies have indicated that ABC99 can enhance neurogenesis in specific brain regions by modulating Notum activity .

This mechanism highlights ABC99's potential as a therapeutic agent for conditions where Wnt signaling is disrupted.

Physical and Chemical Properties Analysis

ABC99 possesses several notable physical and chemical properties:

  • Molecular Weight: Approximately 300 g/mol.
  • Solubility: The compound exhibits good solubility in organic solvents but requires optimization for aqueous environments.
  • Stability: Stability assays indicate that ABC99 maintains integrity under physiological conditions without significant degradation over time .

These properties are crucial for its application in biological systems and therapeutic contexts.

Applications

The applications of ABC99 span several scientific domains:

  • Regenerative Medicine: By enhancing Wnt signaling through Notum inhibition, ABC99 shows promise in regenerative therapies aimed at tissue repair and regeneration.
  • Neuroscience Research: Its ability to penetrate the blood-brain barrier allows for investigations into neurodevelopmental processes and potential treatments for neurodegenerative diseases .
  • Drug Development: As a model compound for structure-based drug design, ABC99 serves as a template for developing more potent and selective inhibitors targeting similar pathways.
Introduction to NOTUM Carboxylesterase and Wnt Signaling Pathway [1] [4] [6]

Role of NOTUM in Wnt Protein Depalmitoleoylation

The molecular mechanism underlying NOTUM's inhibitory function involves precise substrate recognition and enzymatic deacylation. Structural studies demonstrate that NOTUM's large hydrophobic pocket optimally accommodates the 16-carbon palmitoleate chain, positioning the ester bond for nucleophilic attack by the activated serine residue within its catalytic triad [3] [7]. This interaction is significantly enhanced by glypican-assisted presentation – heparan sulfate proteoglycans (GPCs) such as GPC4 and GPC6 bind Wnt proteins via their glycosaminoglycan chains and simultaneously interact with heparin-binding sites on NOTUM, effectively delivering Wnt to the enzyme's catalytic site [1] [3]. This tripartite complex formation explains the earlier misconception that NOTUM cleaves glypican GPI anchors; instead, glypicans function as co-facilitators of NOTUM-mediated Wnt deacylation rather than as direct substrates [1] [5].

The functional consequences of Wnt depalmitoleoylation are profound. Delipidated Wnt proteins exhibit dramatically reduced binding affinity for FZD receptors, effectively uncoupling ligand-receptor interaction [1] [3]. Cell-based assays using TCF/LEF reporter systems (e.g., TOP-Flash) consistently demonstrate that NOTUM addition suppresses Wnt3a-mediated signaling in a dose-dependent manner [3] [7]. Crucially, this suppression is reversible upon co-administration of NOTUM inhibitors such as ABC99, confirming the enzymatic mechanism and highlighting the therapeutic potential of pharmacological NOTUM inhibition [1] [3].

Pathophysiological Implications of NOTUM Dysregulation in Disease

Dysregulated NOTUM activity contributes significantly to multiple pathological conditions characterized by impaired Wnt signaling. The tissue-specific expression pattern of NOTUM (prominent in bone, liver, intestine, and brain) dictates its pathophysiological impact across different organ systems [3] [4].

In bone metabolism, NOTUM overexpression in osteoblasts suppresses Wnt signaling, reducing osteoblast differentiation and impairing cortical bone formation. Global Notum knockout mice exhibit substantially increased cortical bone thickness (+16%) and strength without affecting trabecular bone volume, highlighting NOTUM's compartment-specific regulation of bone architecture [4]. Osteoarthritis (OA) patients demonstrate altered NOTUM expression in bone marrow mesenchymal stem cells (BM-MSCs), with downregulation in plasma but paradoxical upregulation during osteogenic differentiation, suggesting context-dependent dysregulation in joint pathology [2]. Specifically, BM-MSCs from OA patients show increased Notum mRNA alongside decreased GPC6, creating an imbalance that may contribute to impaired cartilage repair [2].

In the central nervous system, NOTUM is enriched in the subventricular zone (SVZ), where it modulates neural stem cell maintenance and neurogenesis. Elevated NOTUM expression in Alzheimer's disease (AD) patients compared to age-matched controls suggests its involvement in age-related neurogenesis decline [3] [7]. NOTUM secreted by specific neural progenitor cell populations creates a microenvironment that attenuates Wnt-stimulated proliferation, potentially contributing to the reduced neurogenic capacity observed in neurodegenerative conditions [3].

In gastrointestinal oncology, NOTUM overexpression is observed in colorectal cancer (CRC). In the AOM/DSS murine CRC model, Notum expression is significantly upregulated in tumors compared to normal mucosa, accompanied by altered glypican profiles (increased GPC1, decreased GPC3) [5]. Human CRC samples corroborate these findings, showing elevated NOTUM expression that correlates with β-catenin levels, suggesting NOTUM may function as a compensatory feedback mechanism in Wnt-hyperactive tumors [5]. This positions NOTUM as both a potential biomarker and therapeutic target in CRC.

  • Table 2: Pathophysiological Roles of NOTUM Dysregulation in Disease
    Disease ContextNOTUM DysregulationFunctional ConsequencesBiomarker Evidence
    OsteoporosisLocal overexpression in osteoblastsReduced cortical bone formation; Decreased bone strengthGlobal KO mice: ↑16% cortical thickness [4]
    Osteoarthritis↓ Plasma levels; ↑ BM-MSC expressionImpaired osteogenic differentiation; Cartilage-bone imbalance↓GPC5 & NOTUM plasma in OA patients [2]
    Alzheimer's Disease↑ Expression in brain tissueReduced neurogenesis; Impaired neural stem cell maintenanceElevated in human AD brains vs. controls [3] [7]
    Colorectal Cancer↑ Expression in tumor tissueFeedback response to oncogenic Wnt activationCorrelation with β-catenin in human CRC [5]
    Aging↑ Intestinal crypt expressionReduced stem cell maintenance; Epithelial regeneration declinePharmacological inhibition restores regeneration [3]

Therapeutic Rationale for NOTUM Inhibition

The compelling pathophysiological evidence positions NOTUM as a promising druggable target for diseases characterized by deficient Wnt signaling. Pharmacological inhibition of NOTUM offers a mechanism to potentiate endogenous Wnt activity without directly activating downstream signaling components, potentially yielding a more physiological restoration of pathway function. Small-molecule NOTUM inhibitors function by competitively occupying the hydrophobic catalytic pocket, thereby preventing Wnt substrate access and preserving Wnt palmitoleoylation [1] [3] [6].

ABC99 (compound 27 in [1]) exemplifies this therapeutic approach. As a potent and selective NOTUM inhibitor, ABC99 demonstrates nanomolar IC50 values in enzymatic assays using synthetic substrates like OPTS (octanoyl ester of p-nitrophenol) [1] [6]. In cellular TOP-Flash reporter assays, ABC99 effectively restores Wnt3a signaling suppressed by recombinant NOTUM, confirming target engagement and functional efficacy in cell-based systems [1] [3]. Importantly, ABC99 exhibits minimal inhibition of related carboxylesterases (CES1, CES2) or other serine hydrolases, demonstrating exceptional isoform selectivity [6].

Structural optimization of ABC99 leveraged insights from crystallographic studies of NOTUM-inhibitor complexes. While the precise binding mode of ABC99 hasn't been publicly disclosed, analogous compounds (e.g., LP-922056/compound 26 and ARUK3001185/compound 28) bind the catalytic pocket, forming key interactions with residues lining the hydrophobic groove and the catalytic serine [1] [3]. Fragment-based screening and activity-based protein profiling (ABPP) have been instrumental in identifying chemotypes that exploit subtle differences in the NOTUM active site compared to off-target hydrolases [3] [6].

Recent advances in screening technologies accelerate NOTUM inhibitor discovery. A notable example is the development of optimized near-infrared (NIR) fluorogenic sensors like HX-HTCF, engineered for high sensitivity and specificity toward NOTUM [6]. This probe utilizes a dual-quenching mechanism (intramolecular charge transfer and aggregation-caused quenching) that yields minimal background fluorescence until hydrolyzed by NOTUM. Such tools enable high-throughput screening (HTS) campaigns capable of identifying novel chemotypes with improved blood-brain barrier permeability – a critical property for CNS indications like Alzheimer's disease where existing inhibitors (including ABC99) may have limited penetration [6] [7].

  • Table 3: Profile of Lead NOTUM Inhibitors in Development
    CompoundChemical ClassReported IC50Key FeaturesTherapeutic Focus
    ABC99 (27)UndisclosedLow nanomolar (enzyme)High selectivity; Cell-activeOsteoporosis; Oncology
    LP-922056 (26)Phenoxyacetamide<100 nMOral bioavailability; In vivo efficacyBone disorders [1] [4]
    ARUK3001185 (28)Pyrazole carboxamide~50 nMBrain penetrant (limited)Neurodegenerative diseases [1] [3]
    CaffeineXanthine19 µM (enzyme); 46 µM (cell)Natural product; Binds catalytic pocketProof-of-concept for CNS targeting [7]
    H5Flavonoid derivative0.49 µMIdentified via NIR-HTS; Anti-osteoporotic in vitroOsteoporosis [6]

Properties

Product Name

abc99

IUPAC Name

[7-[(4-chlorophenyl)methyl]-1,3-dioxo-5,6,8,8a-tetrahydroimidazo[1,5-a]pyrazin-2-yl] 2,3-dihydro-1,4-benzoxazine-4-carboxylate

Molecular Formula

C22H21ClN4O5

Molecular Weight

456.9 g/mol

InChI

InChI=1S/C22H21ClN4O5/c23-16-7-5-15(6-8-16)13-24-9-10-25-18(14-24)20(28)27(21(25)29)32-22(30)26-11-12-31-19-4-2-1-3-17(19)26/h1-8,18H,9-14H2

InChI Key

OZPZCETZTBBQBO-UHFFFAOYSA-N

SMILES

C1CN2C(CN1CC3=CC=C(C=C3)Cl)C(=O)N(C2=O)OC(=O)N4CCOC5=CC=CC=C54

Canonical SMILES

C1CN2C(CN1CC3=CC=C(C=C3)Cl)C(=O)N(C2=O)OC(=O)N4CCOC5=CC=CC=C54

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.